molecular formula C18H21FN4O B2590044 N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide CAS No. 2411318-19-7

N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide

Cat. No.: B2590044
CAS No.: 2411318-19-7
M. Wt: 328.391
InChI Key: GYUDXSAVORLCBH-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrazole ring, and a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the cyclopentyl group: This step may involve alkylation reactions using cyclopentyl halides in the presence of a base.

    Attachment of the fluoropyridine moiety: This can be done through nucleophilic substitution reactions, where a fluoropyridine derivative reacts with an appropriate nucleophile.

    Formation of the prop-2-enamide linkage: This final step may involve the reaction of the intermediate with acryloyl chloride or a similar reagent under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the cyclopentyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may target the carbonyl groups or double bonds in the structure, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones, carboxylic acids, or alcohols.

    Reduction: Formation of alcohols, alkanes, or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.

Industry: In the industrial sector, it may be used in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

  • N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-chloropyridin-2-yl)methyl]prop-2-enamide
  • N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-bromopyridin-2-yl)methyl]prop-2-enamide
  • N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-iodopyridin-2-yl)methyl]prop-2-enamide

Uniqueness: The presence of the fluoropyridine moiety in N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets, compared to its chloro, bromo, and iodo analogs.

Properties

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-3-18(24)22(12-15-9-8-14(19)10-20-15)17-11-21-23(13(17)2)16-6-4-5-7-16/h3,8-11,16H,1,4-7,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUDXSAVORLCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)N(CC3=NC=C(C=C3)F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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